molecular formula C14H8Cl2N2O2 B11098022 (2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide

(2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B11098022
M. Wt: 307.1 g/mol
InChI Key: SHHZMUBMTDZOKM-VMPITWQZSA-N
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Description

furan-2-ylprop-2-enamide , belongs to the furan family of organic compounds. Its structure features a furan ring fused to an acrylamide moiety (Figure 1). Furan derivatives have garnered significant interest due to their diverse biological and pharmacological properties .

!Furan Structure

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of furan-2-ylprop-2-enamide. One approach involves the bromination of the methyl group in a precursor compound, followed by conversion to the corresponding phosphonate. Subsequent reactions yield the desired product .

Reaction Conditions::

Chemical Reactions Analysis

Furan-2-ylprop-2-enamide can participate in various reactions:

    Oxidation: It may undergo oxidation reactions.

    Reduction: Reduction processes are possible.

    Substitution: Substituents can be introduced.

    Common Reagents: Specific reagents depend on the desired transformation.

    Major Products: These reactions yield diverse products, including derivatives with altered functional groups.

Scientific Research Applications

Chemistry::

    Building Block: Furan-2-ylprop-2-enamide serves as a versatile building block for designing novel compounds.

    Drug Discovery: Medicinal chemists explore its antibacterial, antifungal, and antiviral properties.

Biology and Medicine:: Industry::

    Fine Chemicals: It contributes to the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The precise mechanism by which furan-2-ylprop-2-enamide exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While furan-2-ylprop-2-enamide is unique, it shares features with other furan derivatives. Further exploration can reveal its distinct advantages.

Properties

Molecular Formula

C14H8Cl2N2O2

Molecular Weight

307.1 g/mol

IUPAC Name

(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C14H8Cl2N2O2/c15-9-1-3-12(16)11(6-9)13-4-2-10(20-13)5-8(7-17)14(18)19/h1-6H,(H2,18,19)/b8-5+

InChI Key

SHHZMUBMTDZOKM-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)N)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C(C#N)C(=O)N)Cl

Origin of Product

United States

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